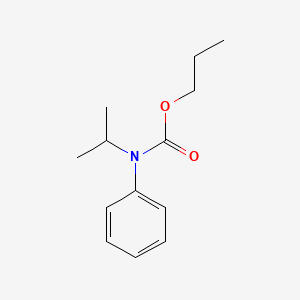

Propyl phenyl(propan-2-yl)carbamate

CAS No.: 62604-34-6

Cat. No.: VC20622223

Molecular Formula: C13H19NO2

Molecular Weight: 221.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62604-34-6 |

|---|---|

| Molecular Formula | C13H19NO2 |

| Molecular Weight | 221.29 g/mol |

| IUPAC Name | propyl N-phenyl-N-propan-2-ylcarbamate |

| Standard InChI | InChI=1S/C13H19NO2/c1-4-10-16-13(15)14(11(2)3)12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3 |

| Standard InChI Key | FJRHLZVUFAMYSM-UHFFFAOYSA-N |

| Canonical SMILES | CCCOC(=O)N(C1=CC=CC=C1)C(C)C |

Introduction

Structural and Physicochemical Characteristics

Propyl phenyl(propan-2-yl)carbamate belongs to the carbamate class, defined by the functional group . Its molecular formula is , with an average molecular mass of 221.3 g/mol . The molecule comprises three distinct moieties:

-

A propyl group () contributing to hydrophobic interactions.

-

A phenyl ring providing aromaticity and potential π-π stacking capabilities.

-

A propan-2-yl group () introducing steric bulk and influencing stereoelectronic properties.

Comparative Physicochemical Data

While direct measurements for this compound are scarce, structurally related carbamates offer insights:

The higher LogP of propyl phenyl(propan-2-yl)carbamate compared to its analogs suggests enhanced lipophilicity, potentially improving membrane permeability in biological systems .

Synthetic Pathways and Reaction Mechanisms

Carbamate synthesis typically involves the reaction of amines with chloroformates or carbonylating agents. For propyl phenyl(propan-2-yl)carbamate, plausible routes include:

Route 1: Amine-Chloroformate Condensation

Subsequent alkylation of the carbamate nitrogen with isopropyl bromide could yield the target compound .

Route 2: Curtius Rearrangement

Acyl azides derived from phenylpropanoic acid derivatives may undergo thermal decomposition to form isocyanates, which react with propan-2-ol to generate the carbamate .

Key challenges in synthesis include:

-

Steric hindrance from the propan-2-yl group, requiring elevated temperatures or catalysts like DMAP.

-

Regioselectivity in N-alkylation, mitigated by using bulky bases (e.g., LDA) to deprotonate the amine selectively .

Biological Activity and Enzyme Interactions

Carbamates are renowned for their enzyme-modulating capabilities, particularly as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. While direct data on propyl phenyl(propan-2-yl)carbamate are lacking, studies on analogs reveal critical structure-activity relationships:

Cholinesterase Inhibition

-

BChE Selectivity: Benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates exhibit up to 34-fold selectivity for BChE over AChE, attributed to interactions with the enzyme’s peripheral anionic site .

-

Carbamylation Kinetics: The propan-2-yl group’s steric bulk may slow decarbamylation, prolonging enzyme inhibition—a trait observed in rivastigmine derivatives .

Neurotoxicological Profile

Industrial and Agricultural Applications

Pest Control Agents

Carbamates are widely used as insecticides due to their neurotoxic effects on arthropods. The propan-2-yl group’s lipophilicity may enhance cuticular penetration, improving efficacy against resistant pest strains .

Pharmaceutical Intermediate

As a carbamate scaffold, this compound could serve as a precursor for:

-

Prodrugs: Masking amine functionalities to improve bioavailability.

-

Enzyme Inhibitors: Optimizing substituents for selectivity toward cancer-related proteases or kinases .

Environmental and Toxicological Considerations

Ecotoxicology

Carbamate persistence in soil depends on hydrolysis rates, influenced by pH and microbial activity. The half-life of analogous compounds ranges from 2–30 days, suggesting moderate environmental persistence .

Mammalian Toxicity

-

Acute Exposure: Symptoms may include muscarinic effects (salivation, lacrimation) and nicotinic effects (muscle fasciculations).

-

Chronic Risks: Potential endocrine disruption via aryl hydrocarbon receptor binding, observed in chlorophenyl carbamates .

Future Directions and Research Opportunities

-

Stereochemical Studies: Synthesis of enantiomerically pure forms to explore chirality-activity relationships.

-

Computational Modeling: Molecular dynamics simulations to predict binding modes with BChE and AChE .

-

Hybrid Molecules: Conjugation with sulfonamide or triazole moieties to enhance selectivity and potency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume